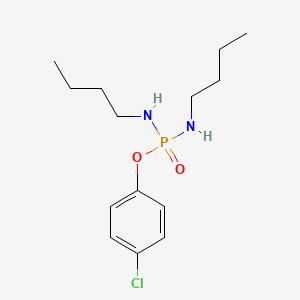
4-Chlorophenyl N,N'-dibutylphosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl N,N’-dibutylphosphorodiamidate is an organophosphorus compound characterized by the presence of a 4-chlorophenyl group and two dibutylamino groups attached to a phosphorodiamidate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl N,N’-dibutylphosphorodiamidate typically involves the reaction of 4-chlorophenol with dibutylamine and a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Chlorophenol} + \text{Dibutylamine} + \text{Phosphorus Oxychloride} \rightarrow \text{4-Chlorophenyl N,N’-dibutylphosphorodiamidate} ]
Industrial Production Methods: In an industrial setting, the production of 4-Chlorophenyl N,N’-dibutylphosphorodiamidate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific solvents can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl N,N’-dibutylphosphorodiamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoramide oxides.
Reduction: Reduction reactions can yield phosphorodiamidates with different substituents.
Substitution: Nucleophilic substitution reactions can replace the 4-chlorophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramide oxides, while substitution can produce a variety of phosphorodiamidates with different functional groups.
Scientific Research Applications
4-Chlorophenyl N,N’-dibutylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent.
Industry: It is utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl N,N’-dibutylphosphorodiamidate involves its interaction with specific molecular targets. The compound can inhibit enzymes by phosphorylating active site residues, leading to the disruption of essential biochemical pathways. This mechanism is similar to that of other organophosphorus compounds, which act as enzyme inhibitors.
Comparison with Similar Compounds
- 4-Chlorophenyl phosphorodichloridate
- 4-Chlorophenyl azide
- 4-Chlorophenyl thiourea
Comparison: 4-Chlorophenyl N,N’-dibutylphosphorodiamidate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
CAS No. |
63057-67-0 |
|---|---|
Molecular Formula |
C14H24ClN2O2P |
Molecular Weight |
318.78 g/mol |
IUPAC Name |
N-[butylamino-(4-chlorophenoxy)phosphoryl]butan-1-amine |
InChI |
InChI=1S/C14H24ClN2O2P/c1-3-5-11-16-20(18,17-12-6-4-2)19-14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H2,16,17,18) |
InChI Key |
UXWNVRGUGGXHAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNP(=O)(NCCCC)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


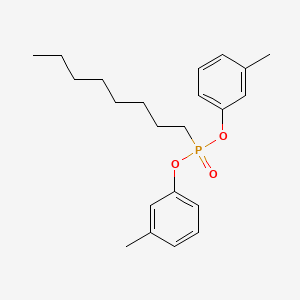

![4-Bromo-4'-iodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14518209.png)
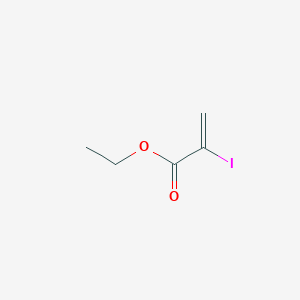
![4-[2-(Piperidin-1-yl)ethyl]benzene-1,2-diol](/img/structure/B14518238.png)
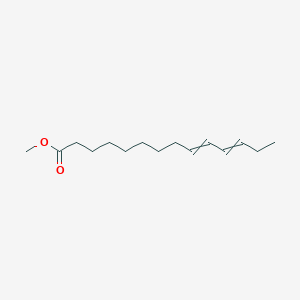
![N-Ethyl-N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methylaniline](/img/structure/B14518249.png)
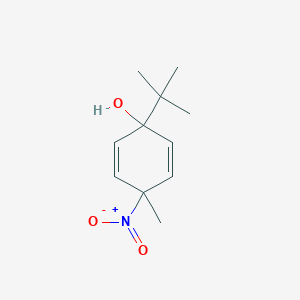
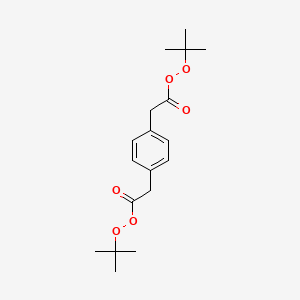

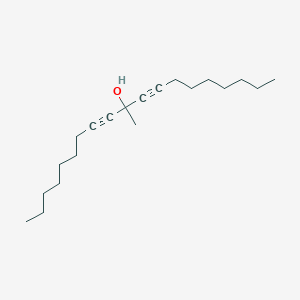
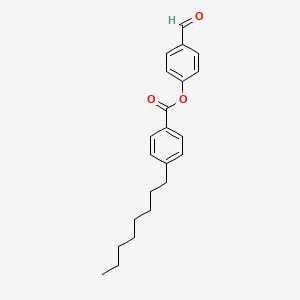
![4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole](/img/structure/B14518290.png)

